tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate
Overview
Description
“tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C15H24N4O2 . It has an average mass of 292.377 Da and a monoisotopic mass of 292.189911 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the current resources.Scientific Research Applications
Organic Synthesis and Process Development
The scalable synthesis of similar carbamate derivatives has been detailed, highlighting efficient processes for producing intermediates for pharmaceutical applications. For instance, a practical and scalable synthesis route for an intermediate used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor was developed, featuring a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation (Li et al., 2012). Another study focused on the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for biologically active compounds, via a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate (Kong et al., 2016).
Catalytic Applications and Chemical Transformations
Research has also explored the catalytic uses of piperidine derivatives, including the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines. This methodology allows for the direct functionalization of piperidine rings, a core structure in many pharmaceutical compounds, showcasing the versatility of piperidine derivatives in synthetic chemistry (Millet & Baudoin, 2015).
Biological Activity and Medicinal Chemistry
On the medicinal chemistry front, derivatives structurally related to tert-butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate have been studied for their biological activities. Although specific information directly correlating to the tert-butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate structure was not identified, research into similar structures provides insights into the potential biological relevance of this compound class. For instance, studies on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate reveal the importance of piperidine derivatives in developing novel therapeutic agents (Sanjeevarayappa et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-9-19(10-7-11)13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSKNOUXMUNRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159413 | |
Record name | 1,1-Dimethylethyl N-[1-(3-amino-2-pyridinyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate | |
CAS RN |
1023655-15-3 | |
Record name | 1,1-Dimethylethyl N-[1-(3-amino-2-pyridinyl)-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1023655-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(3-amino-2-pyridinyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.